Pyroglutamylglutamic acid

Übersicht

Beschreibung

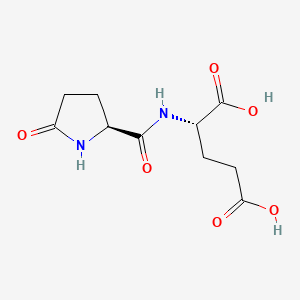

Pyroglutamylglutamic acid is a dipeptide obtained by the formal condensation of the carboxy group of L-pyroglutamine with the amino group of L-glutamine. It has a role as a human metabolite .

Synthesis Analysis

Polyglutamylation is a posttranslational modification (PTM) that adds several glutamates on glutamate residues in the form of conjugated peptide chains by a family of enzymes known as polyglutamylases . Pyroglutamic acid is one of the most useful asymmetric precursors for the synthesis of a variety of molecules .

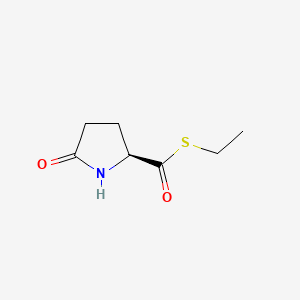

Molecular Structure Analysis

The molecular formula of Pyroglutamylglutamic acid is C10H14N2O6 . The IUPAC name is (2 S )-2- [ [ (2 S )-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid . The InChI is InChI=1S/C10H14N2O6/c13-7-3-1-5 (11-7)9 (16)12-6 (10 (17)18)2-4-8 (14)15/h5-6H,1-4H2, (H,11,13) (H,12,16) (H,14,15) (H,17,18)/t5-,6-/m0/s1 .

Chemical Reactions Analysis

Pyroglutamic acid is formed from N-terminal glutamic acid in the heavy chains and light chains of several antibodies, indicating that this nonenzymatic reaction does occur very commonly and can be detected after a few weeks of incubation at 37 and 45 °C .

Physical And Chemical Properties Analysis

The molecular weight of Pyroglutamylglutamic acid is 258.23 g/mol . The XLogP3-AA is -1.5 . The Hydrogen Bond Donor Count is 4 and the Hydrogen Bond Acceptor Count is 6 .

Wissenschaftliche Forschungsanwendungen

Role in Metabolic Pathways

“N-(5-Oxo-L-prolyl)-L-glutamic Acid” plays a crucial role in metabolic pathways. It is an optically active form of 5-oxoproline having L-configuration . It is involved in the metabolic pathway of racemization, polymerization, transfer, and catabolism .

Use in Pharmaceutical Testing

“Pidolate impurity B” is used as a reference standard in laboratory tests, specifically prescribed in the European Pharmacopoeia . It is used for identification, purity tests, or assays of pharmaceutical products.

Role in Microbial Synthesis

The compound is involved in microbial synthesis, which is an economical and effective way to synthesize bio-based materials . For instance, it is involved in the microbial synthesis of Poly-γ-glutamic acid (γ-PGA), a natural, safe, non-immunogenic, biodegradable, and environmentally friendly glutamic biopolymer .

Application in Industrial Fields

“N-(5-Oxo-L-prolyl)-L-glutamic Acid” has broad applications in various industrial fields. For example, α-Ketoglutaric acid, a product of its oxidative production, has applications in the pharmaceutical, food, and chemical industries .

Role in Antioxidant Defense Systems

L-Glutamic acid, a form of the compound, has been found to modulate antioxidant defense systems and nutrient homeostasis in lentil under copper toxicity . It protects lentil seedlings from oxidative stress produced by toxic copper and allows them to survive under copper toxicity .

Role in Biochemical Mechanisms

Copper, an essential element for plant growth and development, can generate reactive oxygen species (ROS) at its supra-optimal level in living cells as a transition metal, thus producing oxidative stress in plants. Protecting plants from copper-induced oxidative stress via the exogenous application of L-glutamic acid could be a viable strategy for mitigating the toxicity of copper .

Wirkmechanismus

Mode of Action

It’s worth noting that it is a derivative of glutamic acid, which is a critical neurotransmitter in the brain, and proline, an amino acid that plays a role in protein structure and metabolism .

Biochemical Pathways

For instance, proline is synthesized from glutamic acid, and it’s an essential component of collagen, important for proper functioning of joints and tendons .

Safety and Hazards

The safety data sheet of Pyroglutamylglutamic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and germ cell mutagenicity .

Zukünftige Richtungen

Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research . Future studies should evaluate the association of urine PGA concentration with worse outcomes among septic patients .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-7-3-1-5(11-7)9(16)12-6(10(17)18)2-4-8(14)15/h5-6H,1-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUFRJRFQFBNQR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742325 | |

| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29227-92-7 | |

| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2BYQ27M6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)